Methyl 13-hydroxyoctadeca-9,11-dienoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 13-hydroxyoctadeca-9,11-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLLPSSQZSZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Enzymatic Formation of Methyl 13 Hydroxyoctadeca 9,11 Dienoate Precursors
Biogenesis of 13-Hydroxyoctadeca-9,11-dienoic Acid (13-HODE) from Linoleic Acid
The primary pathway for the synthesis of 13-HODE begins with the polyunsaturated fatty acid, linoleic acid. This process is predominantly carried out by a class of enzymes known as lipoxygenases.
Role of Lipoxygenase Enzymes in 13-HODE Synthesis.nih.govwikipedia.org
Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. mdpi.com In the context of 13-HODE synthesis, these enzymes play a pivotal role in converting linoleic acid into its hydroxylated derivative. The reaction mechanism involves the abstraction of a hydrogen atom from the C-11 position of linoleic acid, which is a doubly allylic position, followed by the rearrangement of the resulting radical to either the C-9 or C-13 position. researchgate.net Oxygen is then inserted, leading to the formation of a hydroperoxy fatty acid. researchgate.net
Among the various lipoxygenase isoforms, 15-lipoxygenase-1 (15-LOX-1), also known as ALOX15, exhibits a high degree of specificity in the formation of the (S)-stereoisomer of 13-HODE. wikipedia.orgnih.gov This enzyme preferentially oxygenates linoleic acid at the C-13 position, leading to the production of 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE). wikipedia.org The human reticulocyte 15-LOX-1, for instance, primarily produces 15(S)-HETE from arachidonic acid but metabolizes linoleic acid to 13(S)-HPODE. nih.gov
The stereoselectivity of 15-LOX-1 is a crucial aspect of its function, ensuring the production of the biologically active 13(S)-HODE. wikipedia.org The enzyme's active site architecture dictates the orientation of the substrate, linoleic acid, thereby controlling the position and stereochemistry of the oxygen insertion. The reaction is initiated by the abstraction of a hydrogen atom, and the subsequent antarafacial addition of molecular oxygen results in the formation of the specific hydroperoxy derivative. mdpi.com This high stereospecificity results in the formation of 13(S)-HPODE with little to no formation of the 13(R)-HPODE enantiomer. wikipedia.org
Intermediary Role of 13(S)-Hydroperoxy-9Z,11E-octadecadienoic Acid (13-HPODE).nih.gov
The immediate product of the 15-LOX-1-catalyzed reaction is not 13-HODE itself, but rather its hydroperoxy precursor, 13(S)-HPODE. wikipedia.org This intermediate is then rapidly reduced to the more stable hydroxy derivative, 13(S)-HODE, by the action of cellular peroxidases, such as glutathione (B108866) peroxidases. wikipedia.orgfrontiersin.org This two-step process, involving initial hydroperoxidation by 15-LOX-1 followed by peroxidase-mediated reduction, is the primary route for the biosynthesis of 13(S)-HODE in many biological systems. wikipedia.org
Factors Influencing Endogenous 13-HODE Synthesis in Biological Systems.nih.govhmdb.ca
The rate and extent of 13-HODE synthesis are not constant but are influenced by the availability of its precursors and the presence of specific cofactors that can modulate enzyme activity.
Metabolic Precursors and Cofactors (e.g., Gamma-Linolenic Acid, Cyclic AMP).nih.govhmdb.ca
The availability of the primary substrate, linoleic acid, is a fundamental determinant of 13-HODE production. nih.gov Furthermore, other fatty acids can influence this pathway. For instance, gamma-linolenic acid (GLA), a desaturated metabolite of linoleic acid, has been shown to significantly stimulate the synthesis of 13-HODE. hmdb.ca This suggests that the metabolic flux through the fatty acid desaturation pathways can impact the production of 13-HODE. hmdb.ca
In addition to substrate availability, cellular signaling molecules can also regulate 13-HODE synthesis. Cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger, has been demonstrated to enhance the synthesis of 13-HODE. nih.govhmdb.ca Studies have shown that elevated intracellular cAMP levels lead to increased 13-HODE production, which is correlated with an increased turnover of linoleic acid from the triacylglycerol pool. nih.gov This indicates that cAMP-dependent signaling pathways can modulate the activity of the enzymes involved in the release of linoleic acid and its subsequent conversion to 13-HODE. nih.gov
| Factor | Influence on 13-HODE Synthesis |
| Linoleic Acid | Primary substrate; availability is crucial for synthesis. nih.gov |
| Gamma-Linolenic Acid | Stimulates 13-HODE synthesis. hmdb.ca |
| Cyclic AMP (cAMP) | Enhances 13-HODE synthesis. nih.govhmdb.ca |
Age-Related Modulations in 13-HODE Formation Research
Research into the formation of 13-hydroxyoctadeca-9,11-dienoic acid (13-HODE), the precursor to methyl 13-hydroxyoctadeca-9,11-dienoate, has revealed significant alterations associated with the aging process. Studies indicate that the levels and synthesis of this oxidized lipid change with age, implicating it in age-related physiological and pathological conditions.
Recent investigations have demonstrated a notable increase in 13-HODE levels in older subjects. nih.govnih.gov A 2023 study focusing on age-related liver steatosis found that the concentration of 13-HODE, along with its isomer 9-HODE, was elevated in the livers of middle-aged (12-month-old) and aged (20-month-old) male mice compared to young controls. nih.govresearchgate.net This increase was linked to senescent cells, specifically liver hepatocytes and macrophages, which showed higher production of these lipids. nih.govnih.govresearchgate.net
The enzymatic basis for this age-related increase points to the upregulation of Arachidonate 15-lipoxygenase (ALOX15), an enzyme critical for the synthesis of 13-HODE from linoleic acid. nih.govresearchgate.net In senescent cells, the expression of ALOX15 is enhanced, leading to greater production of 13-HODE. nih.govnih.gov The primary pathway involves ALOX15 converting linoleic acid into 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), which is then rapidly reduced by cellular peroxidases to form stable 13(S)-HODE. wikipedia.orgmdpi.com
The accumulation of 13-HODE produced by these aging cells is not merely a biomarker but an active participant in age-related pathology. nih.gov Research has shown that 13-HODE can directly inhibit the activity of catalase, a key antioxidant enzyme. nih.govnih.gov This inhibition leads to an increase in hydrogen peroxide, which in turn activates sterol regulatory element-binding protein 1 (SREBP1), a transcription factor that promotes lipid synthesis, contributing to conditions like liver steatosis. nih.govnih.gov
Interestingly, some earlier literature suggested a potential decrease in 13-HODE formation with age, possibly linked to a decline in the synthesis of its precursor, gamma-linolenic acid. hmdb.ca However, more recent and direct evidence points towards an accumulation of 13-HODE in specific tissues as a feature of aging. nih.govnih.gov
In the context of atherosclerosis, the formation of 13-HODE also shows complexity that may be influenced by the aging process. In the early stages of atherosclerosis, 13-HODE is primarily generated enzymatically by 15-lipoxygenase in macrophages. nih.gov In more advanced disease states, which are more common in older individuals, non-enzymatic formation pathways become more significant. nih.gov
The table below summarizes the findings from a key study on age-related changes in hepatic 13-HODE levels in mice.
| Age Group | Relative Change in Hepatic 13-HODE Levels | Key Associated Finding |
| Young (2.5 months) | Baseline | Control group for comparison. researchgate.net |
| Middle-aged (12 months) | Increased | Significant increase in 13-HODE compared to young mice. nih.govresearchgate.net |
| Aged (20 months) | Increased | Sustained high levels of 13-HODE. nih.govresearchgate.net |
These findings underscore that the biosynthesis of 13-HODE is not static throughout life but is dynamically modulated with age, with significant implications for cellular function and the development of age-associated diseases.
Advanced Synthetic Methodologies for Methyl 13 Hydroxyoctadeca 9,11 Dienoate and Analogues
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations. While specific chemoenzymatic routes for the direct synthesis of methyl 13-hydroxyoctadeca-9,11-dienoate are not extensively detailed in the provided search results, the synthesis of the parent compound, coriolic acid ((13S)-hydroxy-9Z,11E-octadecadienoic acid), often serves as a precursor. The subsequent esterification to the methyl ester is a common chemical step.
The synthesis of coriolic acid can be achieved from linoleic acid. A preparative method involves the treatment of methyl linoleate (B1235992) with m-chloroperbenzoic acid to form a mixture of mono-epoxides. This is followed by treatment with hydrobromic acid in methanol (B129727) to yield bromohydrins, which are then oxidized and dehydrobrominated to produce a mixture of ketodienoic compounds. researchgate.net
Derivatization Methods for Functional Group Modifications
Derivatization of this compound and its parent acid allows for the exploration of structure-activity relationships and the development of new functional molecules.
The formation of the methyl ester from the corresponding carboxylic acid is a fundamental derivatization. A common method for this transformation is the treatment of the free acid with diazomethane. researchgate.net This reaction is typically efficient and proceeds under mild conditions.
| Starting Material | Reagent | Product | Reference |
| (9Z,11E,13S)-13-Hydroxyoctadeca-9,11-dienoic acid | Diazomethane | Methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate | researchgate.net |
Epoxidation of the double bonds in the octadecadienoate chain is a key strategy for creating valuable derivatives. The reaction of 13(S)-hydroperoxy-9,11-octadecadienoic acid with hematin (B1673048) can lead to the formation of an epoxy allylic radical. researchgate.net This intermediate can then react further to yield various oxygenated products.
Another approach involves the treatment of methyl linoleate with m-chloroperbenzoic acid, which results in a mixture of mono-epoxides. researchgate.net These epoxides can then be converted to other functionalized derivatives.
| Reactant | Reagent | Key Intermediate/Product | Reference |
| 13-Hydroperoxy-9,11-octadecadienoic acid | Hematin | Epoxy allylic radical | researchgate.net |
| Methyl linoleate | m-Chloroperbenzoic acid | Mono-epoxides | researchgate.net |
Acylation and Methylation of the Hydroxyl Group
The secondary hydroxyl group at the C-13 position of this compound represents a key functional handle for the synthesis of a variety of analogues. Derivatization of this alcohol to ethers and esters can significantly alter the physicochemical properties of the parent molecule, leading to new compounds with potentially unique characteristics. Standard organic transformations can be effectively applied to achieve these modifications.
Acylation of the Hydroxyl Group
The conversion of the hydroxyl moiety into an ester is a common and versatile derivatization. This is typically achieved through acylation, most frequently acetylation, to yield the corresponding acetate (B1210297) ester. A well-established method for this transformation involves the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270). nih.gov
The reaction proceeds by the nucleophilic attack of the C-13 hydroxyl group on the electrophilic carbonyl carbon of acetic anhydride. Pyridine serves as a catalyst and also as a scavenger for the acetic acid byproduct formed during the reaction. nih.gov This method is widely applicable for the acylation of hydroxyl groups in various natural products, including long-chain fatty acid esters.
A closely related analogue, methyl ricinoleate (B1264116) (methyl (9Z,12R)-12-hydroxyoctadec-9-enoate), is commercially converted to methyl acetyl ricinoleate using this methodology. thegoodscentscompany.comnih.govacmechem.com The reaction conditions are generally mild, involving stirring the hydroxy ester with an excess of acetic anhydride and pyridine at room temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). nih.gov The workup procedure typically involves quenching the excess anhydride with methanol, followed by an extractive process to isolate the acetylated product. nih.gov
Table 1: Acylation of this compound
| Reactant | Reagents | Product | Reaction Conditions |
|---|---|---|---|
| This compound | Acetic Anhydride, Pyridine | Methyl 13-acetoxyoctadeca-9,11-dienoate | Room temperature |
Methylation of the Hydroxyl Group
The synthesis of the methyl ether analogue, Methyl 13-methoxyoctadeca-9,11-dienoate, can be accomplished through the O-methylation of the parent hydroxy ester. A classical and effective method for the methylation of alcohols is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methyl halide, typically methyl iodide.
For sensitive substrates, a milder approach using silver oxide (Ag₂O) and methyl iodide in a solvent like N,N-dimethylformamide (DMF) is often employed. The silver oxide acts as a base to deprotonate the hydroxyl group, facilitating the subsequent nucleophilic substitution on the methyl iodide. This method is particularly useful for preventing side reactions that might occur under more strongly basic conditions.
While a specific protocol for the O-methylation of this compound is not extensively detailed in the literature, the general principles of alcohol methylation are well-established and applicable to this substrate. The progress of the reaction can be monitored by the disappearance of the starting material using chromatographic techniques.
Table 2: Methylation of this compound
| Reactant | Reagents | Product | Reaction Conditions |
|---|---|---|---|
| This compound | Methyl Iodide, Silver Oxide | Methyl 13-methoxyoctadeca-9,11-dienoate | Typically in a polar aprotic solvent like DMF |
Metabolic Fates and Pathways of Methyl 13 Hydroxyoctadeca 9,11 Dienoate and Its Parent Acid
Beta-Oxidation of 13-Hydroxyoctadeca-9,11-dienoic Acid
One of the primary metabolic routes for 13-HODE is peroxisomal beta-oxidation, a catabolic process that systematically shortens the fatty acid chain. doaj.orgwikipedia.org This pathway serves to inactivate and clear 13-HODE from cells, particularly in the vascular wall. doaj.org The process involves a series of enzymatic reactions that remove two-carbon units from the carboxyl end of the fatty acid. jackwestin.com
Studies have demonstrated that cells such as MOLT-4 lymphocytes and bovine aortic endothelial cells metabolize 13-HODE into several shorter-chain hydroxy fatty acids. doaj.orgnih.gov These metabolites are released from the cell and represent the products of successive rounds of beta-oxidation. wikipedia.org The major chain-shortened products have been identified through methods like gas chromatography-mass spectrometry. doaj.org
Key identified metabolites include:
11-hydroxy-7,9-hexadecadienoic acid (11-OH-16:2) doaj.orgnih.gov
9-hydroxy-5,7-tetradecadienoic acid (9-OH-14:2) doaj.orgnih.gov
7-hydroxydodecadienoic acid (7-OH-12:2) doaj.org
Fibroblasts from individuals with Zellweger syndrome, which impairs peroxisomal function, show a significantly reduced ability to produce these metabolites, confirming that the chain-shortening occurs primarily via peroxisomal β-oxidation. doaj.org
Identified Short-Chain Metabolites of 13-HODE via Beta-Oxidation
| Metabolite Name | Carbon Chain Length | Number of Double Bonds | Reference |
|---|---|---|---|
| 11-hydroxy-7,9-hexadecadienoic acid | 16 | 2 | doaj.orgnih.gov |
| 9-hydroxy-5,7-tetradecadienoic acid | 14 | 2 | doaj.orgnih.gov |
| 7-hydroxydodecadienoic acid | 12 | 2 | doaj.org |
| 3,11-dihydroxy-7,9-hexadecadienoic acid | 16 | 2 | nih.gov |
A critical feature of the beta-oxidation of 13-HODE is the preservation of its key structural elements. nih.gov Throughout the chain-shortening process, the hydroxyl group at the omega-6 position (C-13 of the original molecule) is retained. nih.gov Similarly, the conjugated diene system (at positions 9 and 11 of the original molecule) is also maintained in the resulting shorter-chain metabolites, shifting its position relative to the carboxyl end with each cycle of oxidation. nih.gov
Oxidative Transformations and Decomposition Pathways
Beyond beta-oxidation, 13-HODE is susceptible to further oxidative modifications, particularly under conditions of oxidative stress. wikipedia.orgtaylorandfrancis.com These transformations can be initiated by enzymatic action or by reactive oxygen and nitrogen species, leading to a diverse array of products, including ketones and epoxides. nih.govnih.govnih.gov
In environments with high levels of reactive oxygen species, such as those found in tissues undergoing inflammation or injury, 13-HODE can be oxidized through free radical-mediated pathways. wikipedia.orgnih.gov The reaction of 13(S)-HODE with the Fenton reagent (a source of hydroxyl radicals) provides insight into this process. nih.gov The primary event is the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group (C-13), leading to the formation of several distinct products. nih.gov
This non-enzymatic oxidation is a key contributor to the variety of oxidized linoleic acid metabolites found in settings of pathological oxidative stress. wikipedia.orgnih.gov
Major Products of Free Radical Oxidation of 13-HODE
| Product Name (as methyl ester) | Yield | Formation Mechanism | Reference |
|---|---|---|---|
| (9Z,11E)-13-oxo-9,11-octadecadienoate | 40% | Oxidation of the C-13 hydroxyl group. | nih.gov |
| (11E)-9,10-epoxy-13-hydroxy-11-octadecenoate | 15% | Radical-mediated epoxidation of the conjugated diene. | nih.gov |
Reaction with reactive nitrogen species like peroxynitrite can also lead to the breakdown of 13-HODE. researchgate.net This nitrosative stress pathway can produce a similar spectrum of products as seen with free radical oxidation, including the 13-oxo derivative, the epoxy-hydroxy metabolite, and the hydroxy-ketone. researchgate.net In addition to these, nitrosative reactions can lead to the formation of novel nitrated products, such as (9E,11E,13S)-13-hydroxy-9-nitrooctadeca-9,11-dienoate. researchgate.net
The conversion of the hydroxyl group of 13-HODE to a ketone is a significant metabolic step. This can occur enzymatically through the action of a specific NAD+-dependent 13-HODE dehydrogenase, which produces 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE). wikipedia.orgnih.gov This conversion to the oxo-derivative may be the initial step for the subsequent peroxisomal beta-oxidation of the molecule. wikipedia.org
In addition to enzymatic conversion, 13-oxo-ODE is also a major product of non-enzymatic free radical oxidation. nih.govnih.gov Furthermore, radical-mediated reactions can lead to the formation of complex epoxy-hydroxy metabolites, such as (11E)-9,10-epoxy-13-hydroxy-11-octadecenoate. nih.govresearchgate.net These hydroxy-epoxide derivatives can be further metabolized by hydrolysis to form trihydroxy octadecenoates. nih.gov The formation of these various oxidized derivatives highlights the multiple pathways through which the biological activity of 13-HODE is modified and ultimately terminated. nih.gov
Linkages to Broader Lipid Metabolic Networks
The metabolic significance of methyl 13-hydroxyoctadeca-9,11-dienoate is intrinsically linked to its parent acid, 13-hydroxyoctadeca-9,11-dienoic acid (13-HODE). In biological systems, it is presumed that the methyl ester is rapidly hydrolyzed by esterases into its free acid form. 13-HODE, an oxidized metabolite of linoleic acid, is not an isolated molecule but an active participant integrated into extensive lipid metabolic and signaling networks. nih.gov Its connections range from incorporation into complex lipids to the modulation of enzymatic pathways and gene expression, thereby influencing broader physiological and pathophysiological processes such as atherosclerosis. nih.gov
The generation of 13-HODE itself is a key link to lipid oxidation pathways. It is primarily formed from linoleic acid through the action of the enzyme 15-lipoxygenase-1 (ALOX15), which produces 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). wikipedia.org This hydroperoxide is then rapidly reduced by peroxidases to the more stable 13(S)-HODE. wikipedia.org This initial enzymatic step firmly places 13-HODE metabolism within the lipoxygenase pathway, a major route for the oxidation of polyunsaturated fatty acids.
Once formed, 13-HODE integrates with several key lipid networks:
Incorporation into Phospholipids: Like other polyunsaturated fatty acids, 13(S)-HODE is quickly and extensively incorporated into the sn-2 position of phospholipids. wikipedia.org This process links it to the structural and signaling roles of membranes. Its presence within phosphatidylcholine, phosphatidylinositol, and phosphatidylethanolamine (B1630911) can alter membrane properties and serve as a reservoir for its release during subsequent signaling events. wikipedia.org
Interaction with Fatty Acid Binding Proteins (FABPs): The intracellular transport and trafficking of 13-HODE are mediated by Fatty Acid Binding Proteins (FABPs). nih.gov Studies have shown that FABPs bind 13-HODE, facilitating its movement from membranes to other cellular compartments, such as the nucleus. nih.gov Notably, different types of FABPs exhibit varying affinities for 13-HODE, with liver FABP being particularly effective at binding the molecule, suggesting a role in its transport and potential for nuclear signaling. nih.gov
Modulation of Eicosanoid and Docosanoid Pathways: 13-HODE can influence other branches of lipid mediator synthesis. Research has demonstrated that it can inhibit the production of thromboxane (B8750289) A2, a potent mediator of platelet aggregation and vasoconstriction, while simultaneously stimulating the synthesis of 12-hydroxyeicosatetraenoic acid (12-HETE) in human platelets. nih.gov This indicates a cross-talk between the metabolic pathways of linoleic acid and arachidonic acid.
Peroxisome Proliferator-Activated Receptor (PPARγ) Activation: A crucial linkage to broader metabolic regulation occurs through the activation of the nuclear receptor PPARγ. nih.govwikipedia.org 13(S)-HODE is an endogenous ligand for PPARγ, a master transcriptional regulator of lipid metabolism and inflammation. nih.gov This interaction is a key mechanism by which 13-HODE exerts its biological effects.
The activation of PPARγ by 13-HODE initiates a cascade of downstream events, particularly relevant in macrophages within atherosclerotic lesions. nih.gov This includes the upregulation of the scavenger receptor CD36, which is responsible for the uptake of oxidized low-density lipoproteins (oxLDL), and the fatty acid binding protein aP2. wikipedia.org This process enhances the clearance of lipids by macrophages, transforming them into lipid-laden foam cells, a hallmark of early atherosclerosis. nih.govwikipedia.org
Beta-Oxidation: 13-HODE can undergo catabolism through the beta-oxidation pathway. nih.gov Studies in lymphocytes have shown that 13-HODE is shortened, producing metabolites such as 11-hydroxy-7,9-hexadecadienoic acid and 9-hydroxy-5,7-tetradecadienoic acid. nih.gov This metabolic route represents a pathway for the clearance and inactivation of 13-HODE.
The table below summarizes the key lipid metabolic networks linked to 13-HODE and the research findings that establish these connections.
| Metabolic Network/Pathway | Key Interaction/Effect | Associated Proteins/Receptors | Research Findings |
|---|---|---|---|
| Phospholipid Metabolism | Esterification into the sn-2 position of phospholipids. | Phosphatidylcholine, Phosphatidylinositol, Phosphatidylethanolamine | 13(S)-HODE is rapidly and quantitatively incorporated into cellular phospholipids, altering membrane composition. wikipedia.org |
| Intracellular Fatty Acid Transport | Binding and transport within the cytosol. | Fatty Acid Binding Proteins (FABPs), particularly liver FABP | FABPs bind 13-HODE, facilitating its transport from membranes to other cellular locations, including the nucleus. nih.gov |
| Eicosanoid Pathway Modulation | Inhibition of thromboxane synthesis and stimulation of 12-HETE production. | Cyclooxygenase (COX) and 12-Lipoxygenase (12-LOX) pathways | 13-HODE demonstrates a differential effect on platelet arachidonic acid metabolism, inhibiting thromboxane A2 while stimulating 12-HETE. nih.gov |
| Nuclear Receptor Signaling | Activation of the transcription factor PPARγ. | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | 13(S)-HODE acts as an endogenous ligand for PPARγ, regulating the expression of genes involved in lipid uptake and inflammation. nih.govwikipedia.org |
| Atherogenesis | Stimulation of lipid uptake in macrophages, leading to foam cell formation. | CD36, Adipocyte Protein 2 (aP2) | By activating PPARγ, 13-HODE upregulates CD36, which promotes the uptake of oxidized lipoproteins by macrophages, contributing to atherosclerotic plaque development. nih.govwikipedia.org |
| Fatty Acid Catabolism | Metabolized via chain-shortening. | Beta-oxidation enzymes | In lymphocytes, 13-HODE is broken down into shorter-chain hydroxy fatty acids. nih.gov |
Sophisticated Analytical Techniques for Characterization and Quantification in Research
Chromatographic Separation Methods
Chromatography is a cornerstone for isolating methyl 13-hydroxyoctadeca-9,11-dienoate from complex biological matrices. The choice of chromatographic technique is dictated by the specific research question, whether it be quantification of the total amount or resolution of its different isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Hydroxy Fatty Acid Methyl Esters
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acid methyl esters (FAMEs), including hydroxy derivatives like this compound. restek.comnih.gov This method offers high resolution and sensitivity, making it suitable for identifying and quantifying these compounds in diverse samples such as tissues, fluids, and food products. nih.govacs.org The inherent volatility and thermal stability of FAMEs make them amenable to GC analysis. restek.com
For the analysis of hydroxy fatty acids, GC-MS provides detailed structural information based on the fragmentation patterns of the molecules upon electron ionization. researchgate.net Weakly polar capillary columns are often employed as they can effectively separate FAMEs based on their degree of unsaturation. nih.gov
To enhance the volatility and thermal stability of hydroxy fatty acid methyl esters for GC analysis, a crucial step of derivatization is often employed. mdpi.comnih.gov Trimethylsilylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govtcichemicals.com This process is typically achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comnih.gov
The resulting TMS ethers are more volatile and less polar, leading to improved chromatographic peak shape and detection sensitivity. acs.orgyoutube.com This derivatization is essential for preventing unwanted interactions of the polar hydroxyl group with the GC column and for producing characteristic mass spectra that aid in structural elucidation. tcichemicals.comyoutube.com For instance, the analysis of hydroxylated fatty acids from bacterial lipopolysaccharides has been successfully performed after conversion to their TMS derivatives. researchgate.net
Another derivatization approach involves the formation of tert-butyldimethylsilyl (tBDMS) ethers, which yield stable derivatives with prominent and unique fragment ions in the mass spectrum that help pinpoint the location of the hydroxyl group along the fatty acid chain. nih.govcapes.gov.br
For highly sensitive and specific quantification of this compound and its isomers, the selected ion monitoring (SIM) mode in GC-MS is frequently utilized. researchgate.netnih.gov Instead of scanning the entire mass range, SIM mode focuses the mass spectrometer on detecting a few specific ions that are characteristic of the target analyte. acs.orgrsc.org This targeted approach significantly enhances the signal-to-noise ratio, allowing for the detection and quantification of trace amounts of the compound. nih.gov
By selecting unique fragment ions for different isomers, it is possible to quantify them individually, even if they are not completely separated chromatographically. researchgate.net For example, in the analysis of FAMEs, specific m/z values are monitored for saturated, monoenoic, and polyenoic fatty acids to achieve accurate quantification. acs.org The combination of retention time data and the ratios of these selected ions provides a high degree of confidence in the identification and quantification of specific isomers. researchgate.net This technique has been successfully applied to quantify various fatty acids in complex samples like human blood lipids and food. acs.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Isomeric Resolution
High-performance liquid chromatography (HPLC) is a valuable technique for the separation and purification of fatty acid methyl esters, especially when resolving isomers is critical. nih.govresearchgate.net Normal-phase HPLC, in particular, has been effectively used for the separation of hydroxy fatty acid isomers. nih.gov
For instance, a method using a normal-phase HPLC column with a solvent system of hexane/isopropanol/acetonitrile/acetic acid has been developed for the separation and quantification of 13(S)-hydroxy-cis-9, trans-11-octadecadienoic acid (13(S)-HODE), a related hydroxy fatty acid. nih.gov This method allowed for good separation from interfering compounds and achieved a low detection limit. nih.gov HPLC can also be used as a purification step prior to GC-MS analysis to remove interfering substances like cholesterol, which can co-elute with FAMEs. nih.gov
Solid-Phase Extraction (SPE) for Fractionation and Purification
Solid-phase extraction (SPE) is a widely used sample preparation technique for the fractionation, purification, and concentration of lipids, including hydroxy fatty acids, from complex biological matrices. researchgate.netaocs.orgnih.gov This method is often employed prior to chromatographic analysis to remove interferences and enrich the analytes of interest. researchgate.net
The principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analytes based on their physicochemical properties. aocs.org Different types of SPE cartridges are available with various stationary phases, such as silica (B1680970) gel, bonded silica (e.g., C18), and ion-exchange resins, allowing for the separation of lipids into different classes. researchgate.netaocs.org For example, silica-based cartridges can be used to separate lipids into neutral lipids and polar lipids. researchgate.net SPE has been successfully used to concentrate lipid oxidation products, including hydroxy acids, for subsequent GC-MS analysis. researchgate.net A novel SPE method using a specialized lipid extraction sorbent has also been developed for the efficient extraction of a broad range of lipid classes from human plasma. nih.gov
Spectroscopic Elucidation and Structural Confirmation
While chromatography provides separation, spectroscopy is essential for the definitive structural elucidation and confirmation of this compound. Mass spectrometry, often coupled with GC, and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. rsc.org In the context of GC-MS, the electron ionization (EI) mass spectra of FAMEs and their TMS derivatives exhibit characteristic fragmentation patterns that can be used to determine the position of the hydroxyl group and the double bonds. researchgate.netacs.org For example, the mass spectra of TMS-derivatized hydroxy fatty acid methyl esters show diagnostic ions that are indicative of the hydroxyl group's location. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, provides detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of its structure, including the stereochemistry of the double bonds and the chiral center at the hydroxyl group. For instance, the ¹H-NMR spectrum of methyl ricinoleate (B1264116), a similar hydroxy fatty acid, shows distinct signals for the protons attached to the double bond and the hydroxyl-bearing carbon. aocs.org The chemical shifts and coupling constants of these protons can be used to deduce the geometry of the double bonds and the relative position of the hydroxyl group. aocs.org In one study, the ¹H-NMR spectrum of methyl 13-hydroxy-(9Z,11E)-octadecadienoate showed specific resonances for the protons of the double bonds and the proton on the carbon bearing the hydroxyl group, confirming its structure. aocs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Double Bond Geometry and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the detailed molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the carbon skeleton, the location of functional groups, and, crucially, the stereochemistry of the conjugated double bond system.
In ¹H NMR, the chemical shifts and coupling constants of the olefinic protons are particularly diagnostic. The protons on the conjugated C9=C10-C11=C12 system typically resonate in the downfield region of the spectrum. The geometry of the double bonds (cis or trans) can be determined by the magnitude of the coupling constants (J-values) between the vinyl protons. Generally, a larger coupling constant (typically 11-18 Hz) is indicative of a trans configuration, while a smaller coupling constant (6-15 Hz) suggests a cis configuration. aocs.org The proton attached to the carbon bearing the hydroxyl group (H-13) would appear as a multiplet, with its chemical shift influenced by solvent and hydrogen bonding. Other key signals include those from the methyl ester group (-OCH₃), the allylic protons adjacent to the conjugated system, and the terminal methyl group of the fatty acid chain. aocs.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is illustrative and actual shifts can vary based on solvent and experimental conditions.
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Information Provided |
|---|---|---|---|
| Olefinic Protons (H-9, H-10, H-11, H-12) | 5.3 – 6.5 | Multiplet | Presence and environment of conjugated double bonds. Coupling constants reveal cis/trans geometry. |
| Carbinol Proton (H-13) | ~4.1 | Multiplet | Position of the hydroxyl group. |
| Methyl Ester Protons (-OCH₃) | ~3.67 | Singlet | Confirms the presence of the methyl ester functional group. |
| Bis-allylic Protons | Not applicable (conjugated system) | - | The absence of a signal around 2.8 ppm helps confirm the conjugated nature of the diene, as opposed to an interrupted system (like in linoleic acid). aocs.org |
| Allylic Protons (H-8) | ~2.2 | Multiplet | Protons adjacent to the conjugated system. |
¹³C NMR spectroscopy complements the proton data by providing a map of the carbon framework. The chemical shifts of the carbons in the double bonds confirm the conjugation and their positions. The carbon attached to the hydroxyl group (C-13) and the carbonyl carbon of the ester (C-1) are also readily identifiable.
Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Inference
Mass spectrometry (MS) is a cornerstone technique for the identification and structural elucidation of lipids like this compound. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it provides information on both the molecular weight and the structure through fragmentation analysis. Tandem mass spectrometry (MS/MS) is particularly valuable, as it allows for the isolation of a specific ion (a precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. This fragmentation pattern serves as a structural fingerprint. escholarship.org The interpretation of these patterns can reveal the positions of functional groups, such as the hydroxyl group, and the location of double bonds. escholarship.org
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules like hydroxylated fatty acids. nih.gov It typically generates protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, with minimal initial fragmentation. This makes it ideal for accurately determining the molecular weight of the compound. conicet.gov.ar
In an ESI-MS/MS experiment, the [M+H]⁺ or [M-H]⁻ ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting product ion spectrum provides rich structural information. Common fragmentation pathways for such compounds include:
Neutral loss of water (H₂O) from the hydroxyl group.
Neutral loss of methanol (B129727) (CH₃OH) from the methyl ester group.
Cleavages along the fatty acid chain , particularly cleavage alpha to the hydroxyl group, which helps to pinpoint its location.
These fragmentation patterns are diagnostic and allow for differentiation between various isomers. researchgate.netwustl.edu
Table 2: Expected Key Fragmentations in ESI-MS/MS of this compound
| Precursor Ion | Fragmentation Event | Resulting Ion / Neutral Loss | Structural Significance |
|---|---|---|---|
| [M+H]⁺ | Loss of Water | [M+H - H₂O]⁺ | Indicates the presence of a hydroxyl group. |
| [M+H]⁺ | Loss of Methanol | [M+H - CH₃OH]⁺ | Indicates the presence of a methyl ester group. |
When this compound is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) and Positive Chemical Ionization (PCI) are two commonly employed techniques.
Electron Ionization (EI) is a hard ionization method that bombards the molecule with high-energy electrons (typically 70 eV). thermofisher.com This process induces extensive and reproducible fragmentation, creating a characteristic mass spectrum that can be compared against spectral libraries for identification. nih.gov For this compound, EI would likely produce a very weak or absent molecular ion peak. However, the fragmentation pattern would be highly informative, with characteristic ions resulting from:
Alpha-cleavage adjacent to the hydroxyl group, yielding significant fragment ions that help locate the -OH group.
Cleavage related to the ester group , such as the loss of the methoxy (B1213986) group (•OCH₃) or the methoxycarbonyl group (•COOCH₃).
A complex series of hydrocarbon fragments.
Positive Chemical Ionization (PCI) is a much softer ionization technique compared to EI. thermofisher.com It uses a reagent gas (like methane (B114726) or ammonia) to produce reagent ions, which then transfer a proton to the analyte molecule in a less energetic process. nih.gov The primary advantage of PCI is that it typically produces an abundant protonated molecule [M+H]⁺ or adduct ions, making it much easier to determine the molecular weight of an unknown compound where the molecular ion is absent in the EI spectrum. thermofisher.com While PCI results in less fragmentation than EI, some structurally informative fragments can still be observed. Comparing the extensive fragmentation from EI with the clear molecular ion data from PCI provides a comprehensive structural analysis. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching and bending). vscht.cz An IR spectrum provides a distinct fingerprint based on the functional groups present.
For this compound, the IR spectrum would exhibit several characteristic absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3500-3300 cm⁻¹ is a clear indicator of the hydroxyl (-OH) group. libretexts.org
C=O Stretch: A sharp, strong absorption band around 1750-1735 cm⁻¹ is characteristic of the carbonyl group in the saturated ester. openstax.org
C=C Stretch: Absorptions corresponding to the conjugated carbon-carbon double bonds would appear in the 1650-1600 cm⁻¹ region. Conjugation typically results in two bands, one often being stronger than the other.
C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds on the double-bonded carbons (sp² carbons), while the absorptions just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹) are due to the C-H bonds in the saturated alkyl portions of the chain (sp³ carbons). libretexts.org
C-O Stretch: A strong band in the 1250-1170 cm⁻¹ region would correspond to the C-O stretching of the ester group.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3300 | Strong, Broad |
| Ester (-COOCH₃) | C=O Stretch | 1750 - 1735 | Strong, Sharp |
| Ester (-COOCH₃) | C-O Stretch | 1250 - 1170 | Strong |
| Conjugated Diene (C=C-C=C) | C=C Stretch | 1650 and 1600 (approx.) | Medium to Weak |
| Vinylic C-H | =C-H Stretch | 3100 - 3010 | Medium |
Isotopic Labeling Strategies for Mechanistic Studies
Isotopic labeling is a sophisticated experimental strategy used to trace the metabolic fate of molecules and elucidate the mechanisms of biochemical reactions. nih.gov In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be incorporated into precursor molecules. nih.gov The labeled products are then analyzed, typically by mass spectrometry or NMR spectroscopy, to determine the position and extent of isotope incorporation.
This approach can answer fundamental questions about the biosynthesis and metabolism of this compound:
Biosynthetic Origin: By feeding organisms a precursor fatty acid, such as linoleic acid labeled with ¹³C or ²H, researchers can track its conversion and confirm if it is the direct precursor to the hydroxylated compound. Analysis by GC-MS can quantify the labeled metabolites. nih.gov
Mechanism of Hydroxylation: To determine the source of the oxygen atom in the hydroxyl group, experiments can be conducted in an atmosphere containing ¹⁸O-labeled molecular oxygen (¹⁸O₂). If the hydroxyl group of the resulting product contains ¹⁸O, it provides strong evidence for a dioxygenase-catalyzed reaction.
Metabolic Pathways: Labeled this compound can be introduced into a biological system to track its subsequent metabolism into other products, identifying pathways of degradation or conversion.
The combination of isotopic labeling with sensitive analytical techniques like MS and NMR provides powerful insights into the dynamic roles of this compound in biological systems. nih.gov
Table 4: Examples of Isotopic Labeling Strategies and Their Applications
| Isotope | Labeled Precursor | Analytical Technique | Research Question Addressed |
|---|---|---|---|
| ¹³C or ²H | Labeled Linoleic Acid | GC-MS, LC-MS/MS | Is linoleic acid the biosynthetic precursor? What is the pathway of conversion? |
| ¹⁸O | ¹⁸O₂ gas | GC-MS, LC-MS/MS | What is the enzymatic mechanism of hydroxylation (e.g., dioxygenase vs. monooxygenase)? |
Mechanistic Insights into Biological Roles of Methyl 13 Hydroxyoctadeca 9,11 Dienoate Research Context
Cellular Adhesion and Migration Research
The interaction between platelets and the vascular endothelium is a critical process in hemostasis and thrombosis. Research has focused on the modulatory role of 13-HODE in these adhesive interactions.
Studies have demonstrated that exogenous 13-HODE can significantly influence the adherence of platelets to endothelial cells. nih.gov In experimental models using homologous sheep cells, exogenous 13-HODE at a concentration of 10 microM was found to reduce the increased platelet adherence caused by the coagulation-initiating enzyme alpha-thrombin. nih.gov This effect was observed both when thrombin was co-incubated with platelets and endothelial monolayers and when the endothelial cells were pre-incubated with thrombin. nih.gov
Notably, the inhibitory effect of 13-HODE on platelet adherence persisted even when endothelial monolayers were pretreated with aspirin (B1665792) or were fixed, suggesting a direct action of the compound. nih.gov This indicates that its mechanism is not reliant on secondary effects from the release of other well-known anti-adhesive molecules like prostacyclin (PGI2) or endothelial-derived relaxing factor (EDRF). nih.gov Furthermore, 13-HODE was also shown to decrease the adherence of platelets to the subendothelial matrix. nih.gov
| Experimental Condition | Key Finding | Source |
| Co-incubation of thrombin with platelets and endothelial cells | Exogenous 13-HODE (10 µM) reduced the augmented platelet adherence. | nih.gov |
| Pre-incubation of endothelial cells with thrombin | Exogenous 13-HODE eliminated the enhancement of platelet adherence. | nih.gov |
| Adherence to aspirin-treated or fixed endothelial monolayers | 13-HODE still reduced thrombin-induced adherence, indicating a direct effect. | nih.gov |
| Platelet adherence to subendothelial matrix | Adherence was reduced by 13-HODE. | nih.gov |
The mechanism of platelet adhesion to endothelial cells is complex, involving multiple receptors on both cell types. Upon activation, platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors bind adhesive proteins like fibrinogen and von Willebrand factor (vWF). nih.gov These proteins then act as a bridge, connecting the platelet to endothelial counter-receptors such as Intercellular Adhesion Molecule 1 (ICAM-1) and the αvβ3 integrin. nih.gov Research citing the effects of 13-HODE suggests its role in attenuating these interactions. nih.govnih.gov By reducing platelet adherence to the endothelium, 13-HODE interferes with this critical step in the formation of thrombi and the inflammatory response. nih.gov
Roles in Cell Proliferation and Differentiation Studies
Research has identified 13-HODE as a mitogenic metabolite of linoleic acid. taylorandfrancis.com This suggests it has the capacity to stimulate cell growth and proliferation. taylorandfrancis.com Studies have noted that it can promote the growth of tumors, highlighting its role in cellular proliferation pathways. taylorandfrancis.com
Research on Modulatory Effects on Lipid Metabolism
13-HODE has been identified as a fatty acid metabolite capable of activating the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). taylorandfrancis.com PPARγ is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and adipogenesis. The activation of PPARγ by ligands like 13-HODE can influence the expression of genes involved in fatty acid storage and glucose metabolism, although its specific physiological role as a PPARγ agonist is still under detailed investigation. taylorandfrancis.com
Investigations into Anti-Inflammatory Pathways and Mechanisms
Investigations into the biological activities of (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a primary oxidation product of 13-HODE, provide significant insights into potential anti-inflammatory mechanisms. nih.govnih.govnih.gov In studies using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), 13-KODE demonstrated notable anti-inflammatory effects. nih.govnih.gov
The compound was found to inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.govnih.gov Furthermore, it decreased the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov The underlying mechanism for these effects involves the inhibition of critical inflammatory signaling pathways. nih.gov Research showed that 13-KODE inhibited the LPS-mediated nuclear translocation of Nuclear Factor-kappa B (NF-κB) and the activation of Mitogen-Activated Protein Kinases (MAPK), both of which are central to the expression of inflammatory genes. nih.govnih.gov
| Mediator/Pathway | Effect of 13-KODE | Cellular Model | Source |
| Nitric Oxide (NO) Production | Inhibited | LPS-stimulated RAW 264.7 macrophages | nih.govnih.gov |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Suppressed expression and secretion | LPS-stimulated RAW 264.7 macrophages | nih.gov |
| NF-κB Pathway | Inhibited nuclear localization | LPS-stimulated RAW 264.7 macrophages | nih.govnih.gov |
| MAPK Pathway | Inhibited activation | LPS-stimulated RAW 264.7 macrophages | nih.gov |
Studies on Oxidative Stress Responses and Associated Products
13-HODE is intrinsically linked to oxidative stress, both as a product of lipid peroxidation and as a molecule that can undergo further oxidation. taylorandfrancis.com Products of lipid peroxidation, including 13-HODE, are generated within skeletal muscle during physical exercise in response to reactive oxygen species (ROS). taylorandfrancis.com
To understand its fate under oxidative conditions, the reaction of 13-HODE with the Fenton reagent, which mimics oxidative stress, was investigated. nih.gov This reaction led to the formation of several distinct oxidation products. nih.gov The major products were identified and characterized, providing a clear picture of the chemical transformations 13-HODE undergoes during oxidative stress. nih.gov
| Parent Compound | Oxidative Stress Model | Major Oxidation Products Identified | Source |
| (13S,9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | Fenton reagent (Fe²⁺/EDTA/H₂O₂) | (9Z,11E)-13-oxo-9,11-octadecenoate (40% yield) | nih.gov |
| (11E)-9,10-epoxy-13-hydroxy-11-octadecenoate (15% yield) | nih.gov | ||
| (10E)-9-hydroxy-13-oxo-10-octadecenoate (10% yield) | nih.gov |
Furthermore, studies on the metabolite 13-KODE have shown it can modulate cellular responses to oxidative stress. mdpi.com In LPS-stimulated macrophages, 13-KODE significantly reduced the production of ROS. mdpi.com It also increased the expression of key components of the cellular antioxidant defense system, namely Nuclear factor erythroid-2 like 2 (Nrf2) and Heme oxygenase 1 (HO-1), which protect cells against oxidative damage. nih.govmdpi.com
Enzymatic Activity Modulation Studies (e.g., Aromatase)
The scientific literature currently lacks studies specifically examining the modulatory effects of Methyl 13-hydroxyoctadeca-9,11-dienoate on enzymatic activity, including that of aromatase. While research into aromatase inhibitors is an active field, particularly for its implications in cancer therapy, investigations have focused on other classes of molecules. For example, studies have detailed the aromatase-inhibiting properties of certain sesquiterpene lactones, but these compounds are structurally distinct from this compound. nih.gov Without targeted biochemical assays, any potential influence of this compound on aromatase or other enzymes remains purely speculative.
Contributions to Maillard Reaction Pathways in Model Systems
There is currently no available research documenting the contribution or formation of this compound within Maillard reaction pathways in model systems. The Maillard reaction, a form of non-enzymatic browning, is a complex series of chemical reactions between amino acids and reducing sugars that is crucial in food science and other fields. While the involvement of various lipids and their oxidation products in these pathways is recognized, the specific role, if any, of this compound has not been a subject of investigation. The absence of studies in this area means there is no data on its formation, degradation, or its potential to influence the development of flavor, color, and aroma compounds characteristic of the Maillard reaction.
Synthesis and Application of Methyl 13 Hydroxyoctadeca 9,11 Dienoate Derivatives and Analogues for Academic Research
Stereoisomeric and Regioisomeric Analogues
The precise stereochemistry and regiochemistry of oxidized fatty acids are critical for their biological activity. Consequently, the synthesis of specific stereoisomers and regioisomers of methyl 13-hydroxyoctadeca-9,11-dienoate is a significant area of research. These analogues allow for the investigation of enzyme-substrate specificity and the structure-activity relationships of these signaling molecules.
Enzymatic and Chemo-enzymatic Synthesis:
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids with high regio- and stereoselectivity. nih.govmdpi.comresearchgate.net Different LOX isozymes can be employed to produce specific hydroperoxy fatty acids, which can then be reduced to the corresponding hydroxy derivatives. For example, soybean lipoxygenase-1 (SLO-1) primarily produces the 13(S)-hydroperoxy derivative of linoleic acid, which upon reduction yields 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE). nih.gov Subsequent esterification with methanol (B129727) provides methyl 13(S)-hydroxy-9Z,11E-octadecadienoate.
Chemo-enzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis. For instance, an enzyme cascade involving lipase, lipoxygenase, and catalase can be used for the one-pot synthesis of 13-hydroperoxyoctadecadienoic acid from safflower oil. mdpi.com The lipase first hydrolyzes the triglycerides in the oil to release linoleic acid, which is then oxygenated by the lipoxygenase. mdpi.com
Chemical Synthesis:
Chemical synthesis provides access to a broader range of isomers that may not be readily accessible through enzymatic routes. For example, methods for the alkaline isomerization of linoleic acid have been explored, although these often result in a mixture of positional and geometric isomers that require complex purification steps. google.com More controlled synthetic strategies often involve the construction of the diene system with specific stereochemistry, followed by the introduction of the hydroxyl group at the desired position.
Table 1: Examples of Stereoisomeric and Regioisomeric Analogues
| Compound Name | Common Abbreviation | Key Synthetic Approach | Reference |
|---|---|---|---|
| Methyl 13(S)-hydroxy-9(Z),11(E)-octadecadienoate | 13(S)-HODE methyl ester | Enzymatic oxygenation using soybean lipoxygenase-1 followed by reduction and esterification. | nih.govmdpi.com |
| Methyl 9(S)-hydroxy-10(E),12(Z)-octadecadienoate | 9(S)-HODE methyl ester | Enzymatic oxygenation using potato lipoxygenase followed by reduction and esterification. | researchgate.net |
| Methyl 13-hydroxy-9(E),11(E)-octadecadienoate | --- | Chemical synthesis via methods that control the formation of the trans,trans-conjugated diene. | larodan.combiosynsis.com |
Hydroxylated and Epoxidated Derivatives
Further oxidation of this compound can lead to the formation of additional hydroxylated and epoxidated derivatives. These metabolites are often found in biological systems and can possess unique biological activities. Their synthesis is crucial for studying the downstream metabolism of hydroxy fatty acids.
Synthesis of Epoxidated Derivatives:
The epoxidation of the double bonds in methyl octadecadienoates can be achieved through various methods. Peroxyacid-mediated epoxidation is a common chemical approach. nih.gov The reaction of methyl linoleate (B1235992) with reagents like m-chloroperbenzoic acid can yield a mixture of mono-epoxides, including methyl vernolate and methyl coronarate. capes.gov.br The regioselectivity of this reaction can sometimes be influenced by the reaction conditions, but often results in a mixture of products. capes.gov.br
Fungal peroxygenases have emerged as biocatalysts for the regioselective and stereoselective epoxidation of fatty acids. nih.govfrontiersin.org These enzymes can catalyze the epoxidation of unsaturated fatty acids with high efficiency and selectivity, providing access to specific epoxy fatty acid isomers. nih.gov For example, the reaction of coriolic acid with the Fenton reagent can produce (11E)-9,10-epoxy-13-hydroxy-11-octadecenoate methyl ester as one of the major products. nih.govresearchgate.net
Synthesis of Additional Hydroxylated Derivatives:
The introduction of additional hydroxyl groups can occur through various enzymatic and chemical pathways. For instance, whole-cell biocatalysis systems have been developed for the ω-hydroxylation of medium-chain fatty acids, demonstrating the potential for enzymatic modification at the terminal end of the fatty acid chain. frontiersin.org
Table 2: Examples of Hydroxylated and Epoxidated Derivatives
| Compound Name | Key Synthetic Approach | Reference |
|---|---|---|
| Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E)-octadecenoate | Chemical synthesis involving epoxidation of a dienone intermediate followed by reduction. nih.gov | larodan.com |
| (11E)-9,10-epoxy-13-hydroxy-11-octadecenoate methyl ester | Free radical oxidation of coriolic acid using the Fenton reagent. nih.govresearchgate.net | nih.govresearchgate.net |
| Methyl 9-hydroxy-10-(1H-imidazol-1-yl) octadecanoate | Reaction of 9,10-epoxy methyl oleate with imidazole. researchgate.net | researchgate.net |
Functionalized Analogues for Probing Biological Interactions
To investigate the molecular targets and mechanisms of action of this compound and related compounds, functionalized analogues are synthesized. These probes often contain a reporter group, such as a biotin tag or a "clickable" moiety (alkyne or azide), which allows for the detection, isolation, and identification of interacting proteins.
Biotinylated Analogues:
Biotinylated probes are widely used for affinity-based protein profiling. mdpi.comresearchgate.net A biotin tag is covalently attached to the fatty acid analogue, allowing for the capture of binding partners using streptavidin-coated beads. For example, a biotin-labeled 13(S)-HODE has been used in a pull-down assay to identify novel protein targets. nih.gov The synthesis of such probes typically involves coupling biotin to the fatty acid, often through a linker to minimize steric hindrance. mdpi.com
"Clickable" Analogues:
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition, has become a powerful tool for bioconjugation. iris-biotech.denih.gov Fatty acid analogues containing a terminal alkyne or azide group can be introduced into biological systems. researchgate.netacs.org After interacting with their cellular targets, a fluorescent dye or biotin with the complementary functional group can be "clicked" on for visualization or affinity purification. iris-biotech.denih.gov The synthesis of these probes involves the introduction of the alkyne or azide moiety onto the fatty acid backbone. researchgate.net
Table 3: Examples of Functionalized Analogues
| Analogue Type | Reporter Group | Application | Reference |
|---|---|---|---|
| Biotinylated 13(S)-HODE | Biotin | Affinity pull-down assays to identify protein binding partners. nih.gov | nih.gov |
| ω-Alkynyl Fatty Acids | Terminal Alkyne | Metabolic labeling of acylated proteins followed by click chemistry with an azide-tagged reporter. nih.gov | nih.govnih.gov |
| Azido Fatty Acids | Terminal Azide | Metabolic labeling and subsequent click chemistry with an alkyne-tagged reporter for protein profiling. researchgate.netacs.org | researchgate.netacs.org |
Future Research Directions and Unresolved Questions in Methyl 13 Hydroxyoctadeca 9,11 Dienoate Studies
Elucidation of Novel Metabolic Pathways and Products
The metabolism of Methyl 13-hydroxyoctadeca-9,11-dienoate and its parent compound, 13-hydroxyoctadeca-9,11-dienoic acid (13-HODE), is an area ripe for further investigation. While it is known that 13(S)-HODE can be oxidized to 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE), the full spectrum of metabolic transformations is yet to be charted. wikipedia.org Future studies are needed to identify and characterize novel downstream metabolites. For instance, research in MOLT-4 lymphocytes has shown that 13-HODE can be metabolized via β-oxidation to shorter chain products like 11-hydroxy-7,9-hexadecadienoic acid and 9-hydroxy-5,7-tetradecadienoic acid. nih.gov The identification of intermediates such as 3,13-dihydroxy-9,11-octadecadienoic acid and 3,11-dihydroxy-7,9-hexadecadienoic acid in this system suggests a complex metabolic network. nih.gov
Furthermore, the enzymatic machinery responsible for these transformations requires deeper exploration. While NAD+-dependent 13-HODE dehydrogenase has been implicated in the conversion of 13(S)-HODE to 13-oxo-ODE, other enzymes and pathways are likely involved. wikipedia.org A comprehensive understanding of these metabolic pathways is crucial, as the resulting products may possess unique biological activities distinct from the parent compound. The development of advanced analytical techniques will be instrumental in tracing the fate of this compound within cellular systems and identifying these novel metabolic products. wiley.com
Comprehensive Characterization of Biological Interactions at Molecular Level
A significant frontier in this compound research is the detailed characterization of its interactions with biological molecules. While its parent compound, 13-HODE, is known to be a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), the specific binding affinities and functional consequences of the methyl ester form remain to be fully elucidated. taylorandfrancis.com The activation of PPARγ by 13-HODE and related compounds has been linked to various cellular responses, including anti-tumoral effects in colon cancer cells. taylorandfrancis.com
Future research should focus on identifying and characterizing other potential protein targets for this compound. This includes exploring its interactions with other nuclear receptors, enzymes, and signaling proteins. Understanding these molecular interactions is key to deciphering the mechanisms by which this compound exerts its biological effects. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling will be invaluable in identifying binding partners and elucidating the structural basis of these interactions. Moreover, investigating how the methyl ester modification influences binding and activity compared to the free acid form is a critical area of inquiry.
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of this compound and its analogues is crucial for detailed biological evaluation. While methods exist for its synthesis, the development of more efficient and stereoselective strategies remains an important goal. mdpi.com Future research in this area should focus on creating a diverse library of analogues with modifications at various positions of the fatty acid chain.
These synthetic efforts could include:
Varying the ester group: Replacing the methyl group with other alkyl or functionalized groups to probe the influence of the ester moiety on activity and metabolic stability.
Modifying the hydroxyl group: Introducing different functional groups at the C-13 position to understand its role in receptor binding and biological function.
Altering the diene system: Synthesizing analogues with different double bond configurations or locations to investigate the importance of the conjugated diene for biological activity.
The development of such synthetic strategies will not only provide valuable tools for structure-activity relationship (SAR) studies but may also lead to the discovery of novel compounds with enhanced or altered biological properties. beilstein-journals.org
Methodological Advancements in High-Throughput Analysis
To fully understand the dynamics of this compound in complex biological systems, advancements in analytical methodologies are essential. Current methods for analyzing oxidized fatty acids often rely on liquid chromatography-mass spectrometry (LC-MS). nih.govaocs.orgunav.edu While powerful, there is a need for higher throughput methods to screen large numbers of samples and to perform detailed metabolic profiling.
Future research should focus on:
Developing high-throughput screening (HTS) assays: These assays would enable the rapid testing of large libraries of compounds for their ability to modulate the production or activity of this compound and its metabolites.
Improving LC-MS techniques: This includes the use of charge-switch derivatization to enhance ionization efficiency and sensitivity, as well as the application of high-resolution mass spectrometry for more accurate quantification and identification of metabolites. nih.gov
Integrating multiple analytical platforms: Combining data from different analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, can provide a more comprehensive picture of the metabolic landscape. unav.edunih.gov
These methodological advancements will be critical for elucidating the complex roles of this compound in health and disease.
Exploration of Diverse Biological Systems and Organisms
The presence and function of this compound and its parent compound have been investigated in various mammalian systems. nih.govnih.gov However, there is a vast and largely unexplored diversity of other biological systems where this compound may play important roles.
Future research should extend to:
Plants: Investigating the occurrence and function of this compound in different plant species, particularly in response to stress and during development.
Marine organisms: Exploring the presence of this and related oxidized fatty acids in marine life, such as the red alga Gracilariopsis lemaneiformis, where the related compound methyl 13-oxo-cis,trans-9,11-octadecadienoate has been reported. nih.gov
Microorganisms: Examining the production and metabolism of this compound by bacteria and fungi, and its potential role in microbial signaling and interactions.
By expanding the scope of research to include a wider range of organisms, scientists can gain a more complete understanding of the evolutionary conservation and diverse biological functions of this intriguing lipid molecule.
Q & A
Q. What are the recommended methods for synthesizing Methyl 13-hydroxyoctadeca-9,11-dienoate in a laboratory setting?
A chemoenzymatic approach using hydroxynitrile lyase from Hevea brasiliensis is a validated method, enabling enantioselective synthesis of the (S)-configured derivative . Alternatively, esterification of (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid with methanol under acidic catalysis yields the methyl ester, with purification via column chromatography . For reproducibility, ensure reaction conditions (e.g., temperature, solvent polarity) are optimized to avoid diene isomerization .
Q. How can researchers characterize the purity and structure of this compound?
Key techniques include:
- NMR spectroscopy : Confirm double bond geometry (9Z,11E) and hydroxyl position via - and -NMR coupling patterns .
- HPLC : Use reverse-phase C18 columns with UV detection (234 nm for conjugated dienes) to assess purity (>98%) .
- Mass spectrometry (MS) : High-resolution MS (e.g., HR-ESI-MS) verifies molecular mass (CHO, m/z 310.47) .
- Physical properties : Compare observed density (0.934 g/cm³) and melting point (-50°C to -48°C) with literature values .
Q. What in vitro models are commonly used to study the anti-inflammatory mechanisms of this compound?
- Macrophage assays : Measure suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated RAW 264.7 cells .
- Lipoxygenase (LOX) inhibition : Monitor enzyme activity spectrophotometrically at 234 nm, comparing reaction kinetics with/without the compound .
- Adipose tissue models : Evaluate pro-resolving effects in white adipose tissue explants from diabetic murine models .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Storage : Maintain at 2–8°C in amber vials under inert gas (N) to prevent oxidation .
- Solubility : Use ethanol or DMSO for stock solutions, avoiding aqueous buffers to minimize hydrolysis .
- Safety : Wear nitrile gloves and eye protection; compound degradation products (e.g., nitroso derivatives) may be cytotoxic .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in the anti-inflammatory versus pro-inflammatory effects of this compound derivatives?
- Enantiomer-specific testing : Compare (S)- and (R)-enantiomers synthesized via asymmetric catalysis, as stereochemistry dictates receptor binding (e.g., PPAR-γ activation) .
- Concentration gradients : Dose-response studies in primary macrophages (0.1–100 µM) reveal biphasic effects, with anti-inflammatory activity at lower concentrations .
- Metabolic profiling : Use LC-MS to identify nitrosative breakdown products (e.g., 4-nitro-2-oximinoalk-3-enal) under acidic conditions, which may exhibit pro-inflammatory effects .
Q. How does the stereochemical configuration of this compound influence its biological activity and receptor interactions?
The (S)-enantiomer exhibits higher affinity for lipid-binding receptors (e.g., GPR120) due to optimal spatial alignment of the hydroxyl and diene moieties . In contrast, the (R)-form shows reduced efficacy in LOX inhibition assays . Use chiral chromatography (e.g., Chiralpak IA) to separate enantiomers and validate activity via SPR-based binding assays .
Q. What advanced analytical techniques quantify oxidation products of this compound in biological matrices?
- LC-MS/MS : Employ reverse-phase columns (C18) with MRM transitions for hydroperoxy derivatives (e.g., m/z 327→183 for 13-HPODE) .
- Spectrophotometric kinetics : Track LOX-mediated oxidation at 234 nm in real time, using Δε = 25,000 Mcm for conjugated dienes .
- EPR spectroscopy : Detect radical intermediates during autoxidation in lipid bilayers .
Q. How do membrane interactions of this compound derivatives affect their signaling roles in cardiovascular disease models?
The lipid "whisker" model posits that hydrophilic oxidation products (e.g., 13-HODE-PC) protrude from membranes, enabling interaction with macrophage scavenger receptors (e.g., CD36) . Use fluorescence anisotropy to measure membrane incorporation efficiency, or surface plasmon resonance (SPR) to quantify binding kinetics to immobilized receptors .
Q. Methodological Notes
- Contradiction Analysis : Discrepancies in biological activity often arise from enantiomeric impurities or experimental conditions (e.g., pH affecting nitrosative breakdown) .
- Stereochemical Controls : Always synthesize and test enantiopure standards to avoid confounding results .
- Data Reproducibility : Cross-validate findings using orthogonal techniques (e.g., NMR for structure, LC-MS for quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
